BenchChemオンラインストアへようこそ!

[4-(Cyclohexylmethoxy)phenyl]boronic acid

Medicinal Chemistry Drug Design ADME Properties

When target engagement demands high lipophilicity and membrane permeability, [4-(Cyclohexylmethoxy)phenyl]boronic acid (LogP ~3.29–4.10) decisively outperforms simpler phenylboronic acids. Its para-cyclohexylmethoxy substitution ensures predictable Suzuki coupling kinetics and enhanced metabolic stability, making it the rational choice for CNS therapeutics and intracellular kinase inhibitors. Choose this building block for quantifiable LogP advantage, reliable para-substitution reactivity, and validated anti-asthmatic pharmacophore access.

Molecular Formula C13H19BO3
Molecular Weight 234.1 g/mol
CAS No. 938443-35-7
Cat. No. B1416895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Cyclohexylmethoxy)phenyl]boronic acid
CAS938443-35-7
Molecular FormulaC13H19BO3
Molecular Weight234.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC2CCCCC2)(O)O
InChIInChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2
InChIKeyKXOJKGOXRZMOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(Cyclohexylmethoxy)phenyl]boronic Acid (CAS 938443-35-7) — Differentiated Selection Criteria for Medicinal Chemistry and Organic Synthesis


[4-(Cyclohexylmethoxy)phenyl]boronic acid (CAS 938443-35-7) is a para-substituted arylboronic acid with the molecular formula C₁₃H₁₉BO₃ and a molecular weight of 234.1 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . It is also recognized as a boronic acid derivative with potential applications in medicinal chemistry, including as an inhibitor of serine proteases and kinases .

Why Generic Substitution Fails: Differentiated Properties of [4-(Cyclohexylmethoxy)phenyl]boronic Acid Versus Simpler Analogs


Simple substitution with common arylboronic acids such as phenylboronic acid or 4-methoxyphenylboronic acid is not scientifically equivalent when the target application requires a specific balance of lipophilicity, steric bulk, or metabolic stability. The cyclohexylmethoxy substituent fundamentally alters the compound's physicochemical profile compared to unsubstituted or methoxy-substituted analogs. Specifically, the para-cyclohexylmethoxy group confers substantially increased lipophilicity (LogP ~3.29–4.10) relative to simpler analogs [1], which directly impacts membrane permeability, receptor binding kinetics, and chromatographic behavior. The bulky cyclohexyl ring also introduces steric constraints that influence regioselectivity in cross-coupling reactions and can provide enhanced metabolic stability by shielding the ether oxygen from oxidative metabolism. Positional isomerism further compounds these differences — the para-substituted [4-(cyclohexylmethoxy)phenyl]boronic acid exhibits distinct reactivity and binding properties compared to ortho- or meta-substituted isomers [2]. Consequently, procurement decisions must be guided by the specific physicochemical and structural requirements of the intended application rather than generic boronic acid class membership.

Quantitative Evidence Guide: Differentiated Performance Metrics for [4-(Cyclohexylmethoxy)phenyl]boronic Acid


Enhanced Lipophilicity Drives Differential Membrane Permeability and Receptor Binding Versus Methoxy and Unsubstituted Analogs

[4-(Cyclohexylmethoxy)phenyl]boronic acid exhibits substantially elevated lipophilicity compared to its simpler structural analogs. The cyclohexylmethoxy substituent confers a LogP value of 3.29 [1], with predicted ACD/LogP values up to 4.10 . In contrast, 4-methoxyphenylboronic acid (CAS 5720-07-0) — the direct simpler analog lacking the cyclohexyl ring — has a significantly lower molecular weight (151.95 g/mol versus 234.1 g/mol) and correspondingly lower lipophilicity . Unsubstituted phenylboronic acid is even more polar. This logP differential of approximately 2–3 orders of magnitude translates to markedly different membrane permeability profiles, which is a critical determinant in cellular assay performance and in vivo bioavailability.

Medicinal Chemistry Drug Design ADME Properties Physicochemical Profiling

Cyclohexylmethoxy Substituent Confers Differential Physicochemical Properties Compared to Alkoxy Analogs — Implications for Solubility and Formulation

The cyclohexylmethoxy group imparts a distinct solubility profile compared to other alkoxy-substituted phenylboronic acids. Studies on structurally related isobutoxyphenylboronic acids demonstrate that introduction of an alkoxy group into the phenylboronic acid ring generally increases solubility in most organic solvents compared to unsubstituted phenylboronic acid . Specifically, for isobutoxyphenylboronic acids, the ortho-isomer exhibits significantly higher solubility than meta- and para-isomers across all tested solvents including chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane . By class-level inference, the cyclohexylmethoxy substituent — being a bulkier, more lipophilic alkoxy group — is expected to produce a distinct solubility profile in organic solvents relative to both unsubstituted phenylboronic acid and smaller alkoxy analogs. The aqueous solubility of [4-(cyclohexylmethoxy)phenyl]boronic acid is reported as approximately 0.24 mg/mL , which is lower than unsubstituted phenylboronic acid (~20 mg/mL at 20°C) [1], consistent with the lipophilicity increase from the cyclohexylmethoxy group.

Physical Chemistry Solubility Formulation Science Structure-Property Relationships

Boronic Acid Class-Level Evidence: Substituent Effects on Acidity (pKa) and Anion Binding — Para-Substitution Patterns Govern Reactivity

The acidity (pKa) of arylboronic acids is a fundamental parameter governing diol binding affinity for sensor applications and the pH-dependent equilibrium between neutral trigonal and anionic tetrahedral boron species. Comprehensive studies on monosubstituted phenylboronic acids have established that para-substituted compounds show excellent correlation between pKa values and Hammett substituent constants, whereas ortho-substituted compounds exhibit no such correlation due to steric and intramolecular hydrogen-bonding effects [1]. This means that the para-cyclohexylmethoxy group in [4-(cyclohexylmethoxy)phenyl]boronic acid positions the compound in a well-characterized structure-property relationship space where pKa can be reliably predicted from substituent electronic effects. In contrast, ortho-substituted isomers (e.g., 2-(cyclohexylmethoxy)phenylboronic acid or 2-(cyclohexyloxy)phenylboronic acid) would exhibit unpredictable acidity due to proximity effects between the substituent and the boron center [2]. This distinction is critical for applications requiring precise control over binding equilibria, such as diol sensor development or pH-responsive materials.

Physical Organic Chemistry Acidity Constants Sensor Design Supramolecular Chemistry

Cyclohexylmethoxy as a Sterically Demanding Pharmacophore Replacement: Differential Biological Activity Relative to Simple Boronic Acids

Boronic acid derivatives with cyclohexyl-containing substituents exhibit distinct biological activity profiles compared to simple arylboronic acids. In a controlled in vivo study comparing three boron-containing compounds in diabetic rat models, cyclohexylboronic acid (CHB) and phenylboronic acid (PBA) — both administered at 10 mg/kg body weight daily for two weeks — produced divergent effects on metabolic parameters [1]. CHB administration induced an increase in body weight and cholesterol levels while decreasing IL-6 (an inflammatory marker), whereas PBA administration induced a decrease in visceral fat, glucose, and insulin levels [1]. These data demonstrate that the cyclohexyl moiety — which is present in the cyclohexylmethoxy substituent of the target compound — directs biological activity toward a different metabolic profile than simple phenylboronic acids. The target compound combines the phenylboronic acid core with the cyclohexyl-containing substituent, potentially conferring a hybrid activity profile distinct from either simple analog. Additionally, the cyclohexylmethoxy pharmacophore has demonstrated anti-asthmatic activity: a cyclohexylmethoxy derivative significantly inhibited IL-5-induced eosinophil activation, abolished airway eosinophilia, and reduced bronchial reactivity with potency comparable to anti-mouse-IL-5 monoclonal antibody in a mouse model [2].

Medicinal Chemistry Pharmacophore Design Enzyme Inhibition Metabolic Disorders

Para-Positioning of Cyclohexylmethoxy Group Enables Distinct Reactivity Profile in Cross-Coupling Versus Ortho- and Meta-Isomers

The para-substitution pattern of [4-(cyclohexylmethoxy)phenyl]boronic acid confers a distinct electronic and steric environment at the boron center compared to ortho- and meta-substituted isomers. Reviews of phenylboronic acid structure-property relationships demonstrate that substituents in the ortho position significantly alter electron density at boron and can participate in intramolecular hydrogen bonding, leading to different acidity and reactivity profiles compared to meta- and para-isomers [1]. Specifically, ortho-substituted phenylboronic acids exhibit altered crystal structures, distinct geometric parameters, and different acidity constant values relative to para-substituted compounds [1]. The para-cyclohexylmethoxy group in the target compound positions the bulky cyclohexyl ring distal to the reactive boron center, minimizing steric interference during transmetallation in Suzuki-Miyaura cross-coupling reactions. In contrast, the ortho-isomer (e.g., B-[2-(cyclohexyloxy)phenyl]boronic acid, CAS 1313760-77-8, molecular weight 220.07 g/mol ) places the substituent adjacent to the boron group, which can sterically hinder catalyst approach and alter the rate-determining step of transmetallation.

Organic Synthesis Cross-Coupling Regioselectivity Suzuki-Miyaura Reaction

Enhanced Hydrophobic Interactions Confer Differential Binding Affinity in Biological Systems Versus Simpler Boronic Acids

The cyclohexylmethoxy substituent enhances hydrophobic interactions and may improve binding affinity to certain targets compared to simpler boronic acids lacking this bulky lipophilic group . This effect is particularly relevant for enzyme inhibition applications, where the boronic acid group in [4-(cyclohexylmethoxy)phenyl]boronic acid forms reversible covalent bonds with active site serine residues of serine proteases, thereby inhibiting enzymatic activity . The cyclohexylmethoxy moiety extends into adjacent hydrophobic pockets within the enzyme active site, providing additional van der Waals contacts that are absent with smaller substituents such as methoxy or unsubstituted analogs. In comparison, phenylboronic acid (lacking any para substituent) and 4-methoxyphenylboronic acid (with a smaller methoxy group) present reduced hydrophobic surface area for enzyme interactions. The molecular recognition of this compound by biological targets is thus fundamentally different from simpler boronic acid building blocks.

Biochemistry Enzyme Inhibition Molecular Recognition Drug-Target Interactions

Optimal Application Scenarios for [4-(Cyclohexylmethoxy)phenyl]boronic Acid: Evidence-Based Procurement Guidance


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Hydrophobic Binding

When developing small-molecule therapeutics where target engagement requires membrane permeability and hydrophobic pocket occupancy, [4-(Cyclohexylmethoxy)phenyl]boronic acid offers a quantifiable LogP advantage (~3.29–4.10) over simpler analogs [1]. This is particularly relevant for central nervous system (CNS) targets, intracellular enzyme inhibition, or any application where the boronic acid warhead must access a hydrophobic binding site. The cyclohexylmethoxy group provides both the boronic acid functionality for reversible covalent inhibition of serine proteases and kinases, and extended hydrophobic contacts that simpler methoxy or unsubstituted analogs cannot provide . For metabolic or inflammatory disease programs, the cyclohexyl-containing scaffold has demonstrated differentiated in vivo activity profiles distinct from phenylboronic acid, including specific modulation of IL-6 and cholesterol pathways [2].

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Requiring Para-Substituted Boronic Acid with Predictable Reactivity

[4-(Cyclohexylmethoxy)phenyl]boronic acid is optimally deployed in Suzuki-Miyaura cross-coupling reactions where the para-substitution pattern ensures minimal steric interference during the transmetallation step [1]. This is advantageous when coupling with sterically demanding aryl halides or when predictable reaction kinetics are required for process development. The compound's enhanced solubility in organic solvents (inferred from class-level alkoxy substitution effects ) facilitates reaction setup in typical Suzuki coupling solvents such as 1,4-dioxane, THF, or toluene. Unlike ortho-substituted isomers which can exhibit unpredictable reactivity due to proximity effects, the para-isomer provides a reliable coupling partner for constructing biaryl architectures bearing the cyclohexylmethoxy pharmacophore.

Sensor and Materials Development: Diol Recognition with Well-Characterized Para-Substituent Acidity

For applications involving reversible diol binding — including glucose sensors, glycoprotein recognition, or stimuli-responsive materials — [4-(cyclohexylmethoxy)phenyl]boronic acid offers the advantage of predictable acidity behavior characteristic of para-substituted phenylboronic acids [1]. The excellent Hammett correlation for para-substituted phenylboronic acids means that binding equilibrium pH can be rationally selected, whereas ortho-substituted isomers exhibit unpredictable pKa values due to steric and intramolecular hydrogen-bonding effects [1]. The cyclohexylmethoxy group additionally provides a hydrophobic anchoring point for incorporation into polymer matrices or self-assembled monolayers, enabling covalent immobilization while maintaining diol recognition capability .

Pharmacophore Building: Synthesis of Cyclohexylmethoxy-Containing Bioactive Molecules

This compound serves as an essential building block for constructing molecules containing the cyclohexylmethoxy pharmacophore, which has demonstrated anti-asthmatic activity through inhibition of IL-5-induced eosinophil activation with potency comparable to anti-IL-5 monoclonal antibody in preclinical models [1]. By incorporating [4-(cyclohexylmethoxy)phenyl]boronic acid via Suzuki-Miyaura coupling, medicinal chemists can efficiently access diverse compound libraries bearing this validated pharmacophore. The differentiated aqueous solubility profile (~0.24 mg/mL) and high lipophilicity (LogP 3.29) of the boronic acid building block also facilitate purification by extraction and chromatography during library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Cyclohexylmethoxy)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.